molecular formula C18H13NO2 B12555308 Phenyl 2-cyano-5-phenylpenta-2,4-dienoate CAS No. 143412-61-7

Phenyl 2-cyano-5-phenylpenta-2,4-dienoate

Cat. No.: B12555308
CAS No.: 143412-61-7
M. Wt: 275.3 g/mol
InChI Key: RVARKSBORJVMMW-UHFFFAOYSA-N
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Description

Phenyl 2-cyano-5-phenylpenta-2,4-dienoate is an organic compound with the molecular formula C₁₈H₁₃NO₂. It is characterized by its conjugated diene system and cyano group, which contribute to its unique chemical properties. This compound is often used as a building block in organic synthesis due to its reactivity and structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 2-cyano-5-phenylpenta-2,4-dienoate can be synthesized through various methods. One common approach involves the reaction of phenylacetylene with methacrylic acid in the presence of a base, followed by the addition of a cyano group. Another method includes the reaction of phenylacetylene with carbon dioxide, followed by acid hydrolysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-cyano-5-phenylpenta-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings and the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include substituted phenyl derivatives, amines, and various oxidized compounds.

Scientific Research Applications

Phenyl 2-cyano-5-phenylpenta-2,4-dienoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl 2-cyano-5-phenylpenta-2,4-dienoate involves its interaction with various molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The conjugated diene system allows for interactions with enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

    Alpha-Cyano-5-phenyl-2,4-pentadienic acid: Similar in structure but differs in the functional groups attached.

    2-Cyano-5-phenyl-2,4-pentadienamide: Another related compound with amide functionality.

    5-Phenyl-2,4-pentadienophenone: Contains a ketone group instead of an ester.

Properties

CAS No.

143412-61-7

Molecular Formula

C18H13NO2

Molecular Weight

275.3 g/mol

IUPAC Name

phenyl 2-cyano-5-phenylpenta-2,4-dienoate

InChI

InChI=1S/C18H13NO2/c19-14-16(11-7-10-15-8-3-1-4-9-15)18(20)21-17-12-5-2-6-13-17/h1-13H

InChI Key

RVARKSBORJVMMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C#N)C(=O)OC2=CC=CC=C2

Origin of Product

United States

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